Acid red 88

Vue d'ensemble

Description

Acid Red 88 is an anionic dye with potentially useful photocatalytic research applications . It is used as a colorant, which means it helps give products like makeup and lotions their desired colors .

Synthesis Analysis

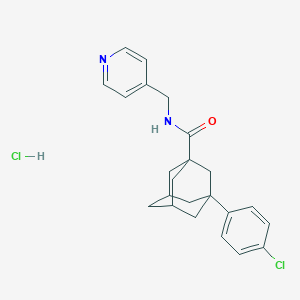

Acid Red 88 can be obtained by azo coupling of naphthionic acid and 2-naphthol . It vitrifies when cooled or salted out of the solution .

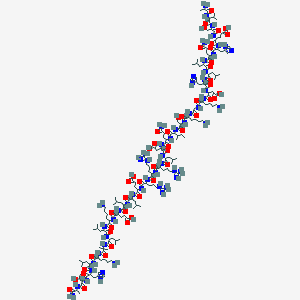

Molecular Structure Analysis

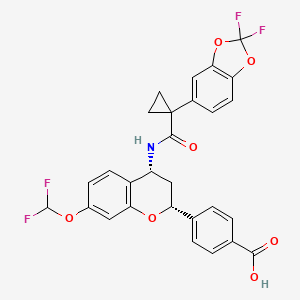

The chemical formula of Acid Red 88 is C20H13N2NaO4S . Its exact mass is 400.05 and its molecular weight is 400.380 .

Chemical Reactions Analysis

Acid Red 88 is used in the textile industry as a dye . It can also be used for research in photocatalysis . A study has shown that a magnetic graphene oxide/cationic hydrogel nanocomposite (MGO–CH) was synthesized and characterized for Acid Red 88 removal .

Physical And Chemical Properties Analysis

Acid Red 88 appears as a vivid, dark red, opaque, vitreous solid . It is slightly soluble in acetone, soluble in ethanol, water, and soluble fiber element .

Applications De Recherche Scientifique

Degradation and Removal Techniques:

- AR88 degradation using sonolysis, photocatalysis, and sonophotocatalysis with TiO2 or Fe3+ showing higher degradation rates in combined methods (Madhavan et al., 2010).

- Catalyst preparation for AR88 degradation using catalytic wet oxidation, achieving high removal rates (Yin et al., 2015).

- Utilization of silica gel modified with AR88 for the retention and separation of metal ions (Kocjan, 1999).

- Biodegradation of AR88 dye using the fungus Achaetomium strumarium, demonstrating high decolorization efficiency (Bankole et al., 2018).

Adsorption Studies:

- Examination of adsorption processes using various adsorbents like coal-based sorbents and metal oxide-supported catalysts for AR88 removal (Mohan et al., 1998; Avramescu et al., 2009).

- Analysis of kinetic, thermodynamic, and isotherm studies for AR88 removal using different composite materials (Dhanagopal et al., 2019).

- Investigation into the adsorption capacity of untreated clay for AR88 removal from aqueous solutions (Akar & Uysal, 2010).

Analytical Applications:

- Development of an ion-selective electrode for the determination of AR88 dye concentration (Simončič et al., 1994).

- Potentiometric studies on the self-association of AR88 in aqueous solutions (Simončič et al., 1994).

Wastewater Treatment:

- Evaluation of electrocoagulation methods for the removal of AR88 from industrial wastewater (Zhian et al., 2014).

- Sorption studies using sawdust for the decolorization of AR88 from aqueous solutions (Modirshahla et al., 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S.Na/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17;/h1-12,23H,(H,24,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZQSRCLLIPAEE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041714 | |

| Record name | C.I. Acid Red 88, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid red 88 | |

CAS RN |

1658-56-6 | |

| Record name | Acid Red 88 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001658566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 88, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4(-2-hydroxy-1-naphthylazo)naphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 88 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z2135Z4K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)

![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)